molecular formula C16H18N4O2S B2724921 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide CAS No. 124984-79-8

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide

Cat. No.: B2724921
CAS No.: 124984-79-8
M. Wt: 330.41
InChI Key: YRRYDNVUAFHQDM-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide is a chemical compound with the molecular formula C16H18N4O2S. It is a white solid that is stable under light and air. This compound is commonly used as a light stabilizer in various materials such as polymers, coatings, and paints to enhance their resistance to light degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 1-(1H-benzotriazol-1-yl)-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps are as follows:

  • Dissolve benzene sulfonyl chloride in an appropriate solvent.
  • Add 1-(1H-benzotriazol-1-yl)-2-methylpropylamine to the solution.
  • Stir the mixture at a specific temperature and time to complete the reaction.
  • Isolate and purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. Safety measures are implemented to handle the chemicals and prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide involves its ability to absorb UV light and dissipate the energy as heat, thereby protecting the material from light-induced degradation. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber . The compound interacts with molecular targets and pathways involved in light stabilization, ensuring the longevity and durability of the materials it is used in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide is unique due to its specific structure that combines the benzotriazole moiety with a benzenesulfonamide group. This combination provides excellent light stabilization properties, making it highly effective in protecting materials from UV degradation .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-12(2)16(18-23(21,22)13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)17-19-20/h3-12,16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRYDNVUAFHQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NS(=O)(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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